molecular formula C15H17ClO4 B11756853 9-Chloro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate

9-Chloro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate

Cat. No.: B11756853
M. Wt: 296.74 g/mol
InChI Key: LUHLSRGTEKOCJN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

9-Chloro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Chloro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H17ClO4

Molecular Weight

296.74 g/mol

IUPAC Name

(9-chloro-5-oxo-3,4-dihydro-2H-1-benzoxepin-8-yl) 2,2-dimethylpropanoate

InChI

InChI=1S/C15H17ClO4/c1-15(2,3)14(18)20-11-7-6-9-10(17)5-4-8-19-13(9)12(11)16/h6-7H,4-5,8H2,1-3H3

InChI Key

LUHLSRGTEKOCJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=C(C2=C(C=C1)C(=O)CCCO2)Cl

Origin of Product

United States

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